1-betaD-glucofuranosyluracil
Description
1-β-D-Glucofuranosyluracil is a nucleoside analog where uracil is glycosidically linked to the β-D-glucofuranose sugar moiety via the N1 position. This compound is structurally distinct due to its furanose ring configuration (five-membered sugar ring) compared to the more common pyranose (six-membered) sugar derivatives. Such glycosylation patterns are critical in biochemical processes, including antiviral and anticancer drug design, where sugar conformation impacts receptor binding and metabolic stability .
Properties
Molecular Formula |
C10H14N2O7 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-3-4(14)8-6(16)7(17)9(19-8)12-2-1-5(15)11-10(12)18/h1-2,4,6-9,13-14,16-17H,3H2,(H,11,15,18)/t4-,6-,7-,8-,9-/m1/s1 |
InChI Key |
JAENUIKAWXKZRR-GPMKSPRZSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Sugar Configuration: Furanose vs. Pyranose
- 1-β-D-Glucofuranosyluracil: The glucofuranose sugar adopts a strained five-membered ring, which reduces thermodynamic stability but enhances reactivity in enzymatic processes. This conformation is rare in natural nucleosides but is exploited in synthetic analogs to evade metabolic degradation .
- α-D-Glucopyranoside Derivatives (e.g., sucrose analogs in ): Pyranose sugars (six-membered rings) dominate natural glycosides. For example, α-D-glucopyranosyl-β-D-fructofuranoside (sucrose) exhibits higher stability and is a common disaccharide in biological systems. The pyranose form generally offers better solubility and lower susceptibility to hydrolysis compared to furanose-based compounds .
Physicochemical Properties
| Property | 1-β-D-Glucofuranosyluracil | α-D-Glucopyranoside Derivatives | Sinapinoyl-Glucosyloxy Analogs |
|---|---|---|---|
| Sugar Ring | Furanose (5-membered) | Pyranose (6-membered) | Pyranose or complex hybrids |
| Thermal Stability | Moderate | High | Variable (depends on aglycone) |
| Solubility | Moderate in polar solvents | High in water | Low (due to aromatic groups) |
| Biological Role | Nucleoside analog | Energy storage/signaling | Antioxidant/secondary metabolite |
Data inferred from structural analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
